molecular formula C9H6NO2- B1230498 Indole-2-carboxylate

Indole-2-carboxylate

Cat. No. B1230498
M. Wt: 160.15 g/mol
InChI Key: HCUARRIEZVDMPT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Indole-2-carboxylate, also known as Indole-2-carboxylate, is a useful research compound. Its molecular formula is C9H6NO2- and its molecular weight is 160.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Indole-2-carboxylate

Molecular Formula

C9H6NO2-

Molecular Weight

160.15 g/mol

IUPAC Name

1H-indole-2-carboxylate

InChI

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)/p-1

InChI Key

HCUARRIEZVDMPT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)[O-]

synonyms

indole-2-carboxylate

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(4-methylpiperazin-1 yl)indole-2-carboxylic acid (0.259 g, 1.00 mmol) in anhydrous N,N-dimethylformamide (6 mL) at room temperature was added carbonyldiimidazole (0.574 g, 2.00 mmol, 2.0 equivalents). The resulting reaction solution was stirred at room temperature under nitrogen for 2 hours. Then, the appropriate amine (4.00 mmol, 4.0 equivalents) or alcohol (4.00 mmol, 4.0 equivalents) was added directly, and the resulting reaction solution was stirred at room temperature under nitrogen overnight. In the case of alcohols, sodium hydride (60% in oil, 0.160 g, 4.00 mmol, 4.0 equivalents) was added, and the resulting reaction was heated an additional 2 hours at 50° C. The reaction solution was then evaporated under reduced pressure, and redissolved in chloroform (5 mL). Undissolved solid was removed via filtration through Celite®, and the filtrate was evaporated under reduced pressure. The residue was column chromatographed using silica gel (approximately 50 g) and elution with an appropriate solvent system to afford the corresponding indole-2-carboxamide or indole-2-carboxylate.
Name
4-(4-methylpiperazin-1 yl)indole-2-carboxylic acid
Quantity
0.259 g
Type
reactant
Reaction Step One
Quantity
0.574 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
4 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
4 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.16 g
Type
reactant
Reaction Step Three

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